molecular formula C16H14N4O B11032972 N-(4-Methoxyphenyl)-4-(4-pyridinyl)-2-pyrimidinamine

N-(4-Methoxyphenyl)-4-(4-pyridinyl)-2-pyrimidinamine

Cat. No.: B11032972
M. Wt: 278.31 g/mol
InChI Key: QEXZVIGYLQCZGQ-UHFFFAOYSA-N
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Description

N-(4-METHOXYPHENYL)-N-[4-(4-PYRIDYL)-2-PYRIMIDINYL]AMINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a methoxyphenyl group, a pyridyl group, and a pyrimidinyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENYL)-N-[4-(4-PYRIDYL)-2-PYRIMIDINYL]AMINE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidinyl Group: This can be achieved through the reaction of appropriate starting materials under controlled conditions to form the pyrimidinyl ring.

    Attachment of the Pyridyl Group: The pyridyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

    Introduction of the Methoxyphenyl Group:

Industrial Production Methods

In an industrial setting, the production of N-(4-METHOXYPHENYL)-N-[4-(4-PYRIDYL)-2-PYRIMIDINYL]AMINE may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXYPHENYL)-N-[4-(4-PYRIDYL)-2-PYRIMIDINYL]AMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

N-(4-METHOXYPHENYL)-N-[4-(4-PYRIDYL)-2-PYRIMIDINYL]AMINE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(4-METHOXYPHENYL)-N-[4-(4-PYRIDYL)-2-PYRIMIDINYL]AMINE exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-METHOXYPHENYL)-N-[4-(4-PYRIDYL)-2-PYRIMIDINYL]AMINE: shares similarities with other compounds containing methoxyphenyl, pyridyl, and pyrimidinyl groups.

    N-(4-METHOXYPHENYL)-N-[4-(4-PYRIDYL)-2-PYRIMIDINYL]AMINE: can be compared to compounds like N-(4-METHOXYPHENYL)-N-[4-(4-PYRIDYL)-2-PYRIMIDINYL]AMINE and N-(4-METHOXYPHENYL)-N-[4-(4-PYRIDYL)-2-PYRIMIDINYL]AMINE.

Uniqueness

The uniqueness of N-(4-METHOXYPHENYL)-N-[4-(4-PYRIDYL)-2-PYRIMIDINYL]AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C16H14N4O

Molecular Weight

278.31 g/mol

IUPAC Name

N-(4-methoxyphenyl)-4-pyridin-4-ylpyrimidin-2-amine

InChI

InChI=1S/C16H14N4O/c1-21-14-4-2-13(3-5-14)19-16-18-11-8-15(20-16)12-6-9-17-10-7-12/h2-11H,1H3,(H,18,19,20)

InChI Key

QEXZVIGYLQCZGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC=CC(=N2)C3=CC=NC=C3

Origin of Product

United States

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